N2-(2-Methylphenyl)-2,3-pyridinediamine
Overview
Description
N2-(2-Methylphenyl)-2,3-pyridinediamine is a heterocyclic compound with the systematic name 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole . It belongs to the class of vicinal diaryl pyrazoles and has potential therapeutic applications due to its unique molecular scaffold .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl) phenol with 2-methylbenzylbromide in acetonitrile, catalyzed by K2CO3 . The crude product is then purified by automated-flash chromatography on silica gel, followed by recrystallization from methanol. The yield is approximately 75% , and the melting point ranges from 146.0°C to 147.9°C .
Molecular Structure Analysis
The 4-chlorophenyl ring forms dihedral angles of 83.87° and 60.22° with the 2-methylphenyl and benzene rings, respectively. The dihedral angle between the 2-methylphenyl and benzene rings is 77.07° . Additionally, the C5–C8–O1–C9 torsion angle is 163.77° . All bond lengths and angles are within normal values .
Properties
IUPAC Name |
2-N-(2-methylphenyl)pyridine-2,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSPBXISDHBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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